Cas no 1427326-08-6 (1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne)
![1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne structure](https://nl.kuujia.com/scimg/cas/1427326-08-6x500.png)
1427326-08-6 structure
Productnaam:1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne
1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(3-methoxyphenyl)ethano ne
- RCS-8 3-methoxy isomer
- RPDBGECJZVHHKG-UHFFFAOYSA-N
- DTXSID501345377
- 1427326-08-6
- 1-[1-(2-CYCLOHEXYLETHYL)INDOL-3-YL]-2-(3-METHOXYPHENYL)ETHANONE
- RCS-8 3-Methoxy
- CHC32608
- 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(3-methoxyphenyl)ethanone
- SCHEMBL25366729
- 1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne
-
- Inchi: InChI=1S/C25H29NO2/c1-28-21-11-7-10-20(16-21)17-25(27)23-18-26(24-13-6-5-12-22(23)24)15-14-19-8-3-2-4-9-19/h5-7,10-13,16,18-19H,2-4,8-9,14-15,17H2,1H3
- InChI-sleutel: RPDBGECJZVHHKG-UHFFFAOYSA-N
- LACHT: COC1=CC=CC(=C1)CC(=O)C2=CN(CCC3CCCCC3)C4=CC=CC=C24
Berekende eigenschappen
- Exacte massa: 375.219829168g/mol
- Monoisotopische massa: 375.219829168g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 7
- Complexiteit: 501
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.3
- Topologisch pooloppervlak: 31.2Ų
1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R910989-1mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | 98% | 1mg |
¥1,381.50 | 2022-01-14 | |
1PlusChem | 1P009C5I-10mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 10mg |
$538.00 | 2025-02-24 | |
A2B Chem LLC | AE34854-10mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 10mg |
$569.00 | 2024-04-20 | |
A2B Chem LLC | AE34854-5mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 5mg |
$321.00 | 2024-04-20 | |
1PlusChem | 1P009C5I-1mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 1mg |
$69.00 | 2025-02-24 | |
1PlusChem | 1P009C5I-5mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 5mg |
$303.00 | 2025-02-24 | |
A2B Chem LLC | AE34854-1mg |
RCS-8 3-methoxy isomer |
1427326-08-6 | ≥98% | 1mg |
$73.00 | 2024-04-20 |
1-[1-(2-cyclohexylethyl)-1h-indol-3-yl]-2-(3-methoxyphenyl)ethano Ne Gerelateerde literatuur
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
4. Back matter
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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